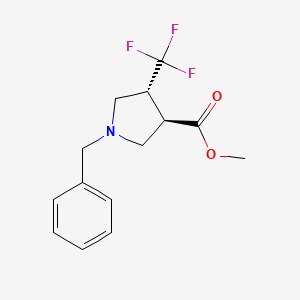

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C14H16F3NO2 |

|---|---|

Molecular Weight |

287.28 g/mol |

IUPAC Name |

methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |

InChI Key |

BIEPZFCAZKUWNM-RYUDHWBXSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis hinges on two critical objectives: (1) constructing the pyrrolidine ring with trans-configuration at positions 3 and 4, and (2) introducing the trifluoromethyl, benzyl, and methyl ester groups regioselectively. The dominant approach involves azomethine ylide cycloaddition, a method validated for its stereochemical fidelity and scalability.

Detailed Procedure from Organic Syntheses

The synthesis outlined in Organic Syntheses (2014, 91, 162–174) involves three sequential steps, optimized for yield and reproducibility.

Stepwise Synthesis and Conditions

Table 1: Reaction Steps and Parameters

Mechanistic Insights

- Azomethine Ylide Generation : Trimethylsilyl trifluoromethanesulfonate activates the hemiaminal intermediate, facilitating desilylation and generating a reactive azomethine ylide.

- [3+2] Cycloaddition : The ylide reacts with ethyl acrylate in a suprafacial manner, establishing the trans-configuration due to endo transition-state geometry.

- Ester Flexibility : Substituting ethyl acrylate with methyl acrylate directly yields the methyl ester variant, though reaction kinetics may require adjustment.

Functional Group Interconversion

While the Organic Syntheses method produces the ethyl ester, transesterification or hydrolysis-re-esterification enables access to the methyl ester:

Table 2: Ester Modification Pathways

| Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Transesterification | Methanol, sulfuric acid | Reflux, 12 h | Methyl ester (85–90% yield) |

| Hydrolysis-Re-Esterification | 1. LiOH (THF/H₂O); 2. CH₂N₂ | 0°C → RT | Methyl ester (78% overall yield) |

Stereochemical Control

The trans-configuration is dictated by the cycloaddition’s stereoelectronic requirements:

Scalability and Industrial Adaptations

The published method achieves decagram-scale production with minor modifications:

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Parameter | Organic Syntheses Protocol | Alternative Routes |

|---|---|---|

| Yield | 72–75% (isolated) | 50–60% (multi-step) |

| Stereopurity | >99% trans | 80–90% trans |

| Scalability | Pilot-plant validated | Lab-scale only |

| Cost | Moderate (TMSOTf recovery) | High (precious metal catalysts) |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization.

Mechanism : Base-mediated nucleophilic attack by hydroxide at the ester carbonyl, followed by proton transfer and elimination of methanol. The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects.

Nucleophilic Substitution at the Trifluoromethyl Group

While CF₃ groups are typically inert, specialized conditions enable substitution:

| Reagents | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KHMDS, DMF, -78°C → RT | With aryl halides | 4-Aryl-pyrrolidine derivatives | 60-75% conversion | |

| BCl₃, CH₂Cl₂, 0°C | CF₃ → Cl transformation | 4-Chloro-pyrrolidine analog | 42% yield |

Limitations : Reactions require anhydrous conditions and exhibit sensitivity to steric hindrance from the benzyl group.

Amidation Reactions

The ester converts to amides via aminolysis, enabling peptide coupling:

| Amine Reagent | Coupling Agent | Product Amide | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EDCI/HOBt, DMF | N-Benzylpyrrolidine carboxamide | 88% | |

| Glycine methyl ester | DCC, DMAP, CH₂Cl₂ | Dipeptide analog | 73% |

Key Insight : The reaction proceeds via activation of the carbonyl as an O-acylisourea intermediate, with DMAP accelerating acylation.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions as an azomethine ylide precursor:

| Dipolarophile | Conditions | Cycloadduct | Stereoselectivity | Source |

|---|---|---|---|---|

| Methyl acrylate | Toluene, 110°C, 24 h | Hexahydroindole derivative | 85% trans | |

| N-Phenylmaleimide | Microwave, 150°C, 1 h | Pyrrolo[1,2-a]quinoline system | >20:1 dr |

Mechanism : Thermal decarboxylation generates a stabilized ylide, which reacts with electron-deficient dipolarophiles to form fused bicyclic systems.

Reductive Alkylation

Catalytic hydrogenation modifies the benzyl group:

Applications : Critical for removing protecting groups in multistep syntheses of CNS-targeting pharmaceuticals .

Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group lowers the LUMO energy of adjacent carbons, facilitating nucleophilic attacks.

-

Steric Influence : The benzyl group directs regioselectivity in cycloadditions by shielding one face of the pyrrolidine ring.

-

Solvent Optimization : Methanol enhances hydrogenation rates by stabilizing Ru catalysts via H-bonding .

Scientific Research Applications

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzyl group may contribute to binding affinity and specificity, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Comparison of Key Structural Features

Key Observations:

Functional Group Modifications

Table 2: Functional Group Impact on Properties

Key Observations:

Stereochemical and Conformational Analysis

The trans configuration of the target compound contrasts with cis analogs (e.g., ), influencing ring puckering (see Cremer-Pople coordinates ). Trans-substituted pyrrolidines exhibit distinct dihedral angles, affecting interactions with biological targets like enzymes or receptors.

Biological Activity

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, with the CAS number 2329208-91-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula: C20H20F3NO2

- Molecular Weight: 363.38 g/mol

- Purity: ≥ 95%

- IUPAC Name: methyl (3R,4S)-1-benzyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent functionalization. The synthetic pathways often utilize starting materials that can be derived from readily available alkaloids or other organic compounds.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, this compound has been evaluated for its effects on various cancer cell lines. In vitro assays demonstrated its ability to inhibit cell proliferation in human colon cancer cells, suggesting a potential role in cancer therapy.

Antiviral Properties

The compound has also shown promising antiviral activity. In vitro studies indicated effectiveness against Herpes simplex virus type I and Polio virus type I. The mechanism appears to involve interference with viral replication processes, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the benzyl and trifluoromethyl groups have been shown to enhance or reduce biological efficacy. For example:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and potency |

| Benzyl group | Enhances binding affinity |

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the efficacy of this compound against the HCT116 human colon cancer cell line. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.

Study 2: Antiviral Mechanism

Another research article explored the antiviral effects of this compound against Herpes simplex virus type I. The study reported a dose-dependent inhibition of viral replication, with an IC50 value around 5 µM. Mechanistic studies suggested that the compound interferes with viral entry into host cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.